molecular formula C18H25NO2 B1290650 [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine CAS No. 931587-86-9

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine

Cat. No. B1290650
CAS RN: 931587-86-9
M. Wt: 287.4 g/mol
InChI Key: RNLQWLWZWFAALP-UHFFFAOYSA-N
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Description

“[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-Adamantylamine can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine .


Molecular Structure Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Chemical Reactions Analysis

Adamantanes undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Scientific Research Applications

ADAM has recently been studied for its potential applications in the scientific research field. It has been found to be an agonist of the serotonin 5-HT2A receptor, a G protein-coupled receptor that is involved in various physiological processes. This makes it a promising candidate for research into diseases and disorders related to the serotonin system, such as depression, anxiety, and schizophrenia. In addition, ADAM has been found to possess neuroprotective, antidepressant, and anxiolytic properties, making it a potential therapeutic agent for the treatment of these conditions. Furthermore, ADAM has been found to have potential applications in the fields of neuroscience, pharmacology, and biochemistry, as well as in the development of new drugs and treatments.

Mechanism of Action

ADAM is an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When ADAM binds to the 5-HT2A receptor, it activates the receptor and triggers a cascade of events that lead to various physiological effects. This activation of the 5-HT2A receptor is thought to be responsible for ADAM’s neuroprotective, antidepressant, and anxiolytic properties.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by ADAM has been found to have a number of biochemical and physiological effects. These include increased levels of serotonin, dopamine, and norepinephrine in the brain, as well as increased levels of glutamate and gamma-aminobutyric acid (GABA). In addition, ADAM has been found to reduce inflammation and oxidative stress, as well as to protect neurons from damage. These effects are thought to be responsible for ADAM’s neuroprotective, antidepressant, and anxiolytic properties.

Advantages and Limitations for Lab Experiments

ADAM has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and ease of synthesis, which makes it an attractive option for research laboratories. In addition, ADAM has been found to have a number of biochemical and physiological effects, which makes it a useful tool for studying various diseases and disorders. However, ADAM is still in the early stages of development and its long-term safety and efficacy have yet to be established. As such, it is important to exercise caution when using ADAM in laboratory experiments.

Future Directions

Given the potential of ADAM as an agonist of the serotonin 5-HT2A receptor, there are a number of future directions for research. These include further studies into the biochemical and physiological effects of ADAM, as well as studies into its potential applications in the development of new drugs and treatments. In addition, further research is needed to determine the long-term safety and efficacy of ADAM, as well as to identify any potential side effects. Finally, further research is needed to explore the potential of ADAM as an agonist of other G protein-coupled receptors, such as the dopamine D2 receptor, which is involved in various physiological processes.

Synthesis Methods

ADAM is synthesized through a process known as a Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde or ketone. This reaction produces an alcohol, which is then oxidized to form an aldehyde or ketone. The aldehyde or ketone is then reacted with an amine to produce an imine, which is then reduced to a secondary amine. This secondary amine is then reacted with a Grignard reagent to form ADAM. This synthesis method is relatively simple and cost-effective, making it an attractive option for research laboratories.

Safety and Hazards

The safety data sheet for 1-Adamantylamine, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage fertility or the unborn child .

properties

IUPAC Name

2-(1-adamantyl)-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQWLWZWFAALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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